An In-depth Technical Guide to 4-(4-tert-Butylphenyl)benzoic Acid: Structure, Properties, and Applications
An In-depth Technical Guide to 4-(4-tert-Butylphenyl)benzoic Acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-tert-Butylphenyl)benzoic acid, a biphenyl carboxylic acid derivative, is a molecule of significant interest in materials science and has potential applications in medicinal chemistry. Its rigid biphenyl core, functionalized with a lipophilic tert-butyl group and a polar carboxylic acid moiety, imparts unique physicochemical properties. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications, with a focus on experimental data and protocols relevant to researchers in the field.
Chemical Structure and Properties
4-(4-tert-Butylphenyl)benzoic acid possesses a well-defined molecular architecture that dictates its physical and chemical behavior. The presence of the bulky tert-butyl group influences its solubility and packing in the solid state, while the carboxylic acid group provides a site for further chemical modification and imparts acidic properties.
Table 1: Physicochemical Properties of 4-(4-tert-Butylphenyl)benzoic Acid [1]
| Property | Value |
| IUPAC Name | 4-(4-tert-butylphenyl)benzoic acid |
| Molecular Formula | C₁₇H₁₈O₂ |
| Molecular Weight | 254.32 g/mol |
| Appearance | White to off-white powder or crystalline solid |
| Melting Point | 235-238 °C |
| Solubility | Soluble in organic solvents like DMSO and methanol. Insoluble in water. |
| CAS Number | 5748-42-5 |
Table 2: Computed Properties of 4-(4-tert-Butylphenyl)benzoic Acid [1]
| Property | Value |
| XLogP3 | 5.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Exact Mass | 254.130679 g/mol |
| Monoisotopic Mass | 254.130679 g/mol |
| Topological Polar Surface Area | 37.3 Ų |
| Heavy Atom Count | 19 |
Synthesis
The most common and efficient method for the synthesis of 4-(4-tert-Butylphenyl)benzoic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.
Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling
This protocol describes the synthesis of 4-(4-tert-Butylphenyl)benzoic acid from 4-bromobenzoic acid and 4-tert-butylphenylboronic acid.
Materials:
-
4-bromobenzoic acid
-
4-tert-butylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromobenzoic acid (1.0 eq), 4-tert-butylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a minimal amount of toluene.
-
Reaction Mixture: Add the catalyst solution to the flask containing the reactants. To this, add a solvent mixture of toluene, ethanol, and degassed water (e.g., in a 4:1:1 ratio).
-
Inert Atmosphere: Purge the reaction flask with an inert gas, such as argon or nitrogen, for 15-20 minutes to remove oxygen.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is generally complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer to a pH of 2-3 with 1 M HCl to precipitate the product.
-
Extraction: Extract the product with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-(4-tert-Butylphenyl)benzoic acid.
Characterization
The synthesized 4-(4-tert-Butylphenyl)benzoic acid should be thoroughly characterized to confirm its identity and purity.
Experimental Protocols for Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectrum should show characteristic peaks for the aromatic protons in the biphenyl system and a singlet for the tert-butyl protons.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum in the same solvent. The spectrum will display distinct signals for the quaternary carbons, the aromatic CH carbons, and the carbons of the tert-butyl and carboxylic acid groups.
-
-
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of the solid sample using a KBr pellet or an ATR accessory. Key vibrational bands to identify include the broad O-H stretch of the carboxylic acid dimer, the C=O stretch of the carboxylic acid, and the C-H stretches of the aromatic and tert-butyl groups.
-
-
Mass Spectrometry (MS):
-
Obtain the mass spectrum using a suitable ionization technique such as Electrospray Ionization (ESI). The spectrum should show a prominent peak corresponding to the molecular ion [M-H]⁻ or [M+H]⁺.
-
Table 3: Spectroscopic Data for 4-(4-tert-Butylphenyl)benzoic Acid
| Technique | Observed Signals/Bands |
| ¹H NMR | Signals in the aromatic region (δ 7.5-8.2 ppm) and a singlet for the tert-butyl group (δ ~1.3 ppm). |
| ¹³C NMR | Resonances for aromatic carbons, the tert-butyl carbons, and the carboxylic acid carbonyl carbon. |
| IR (cm⁻¹) | ~3000 (O-H stretch), ~1680 (C=O stretch), ~2960 (C-H stretch, aliphatic), ~1600, 1400 (C=C stretch, aromatic).[2] |
| Mass Spec (ESI) | m/z = 253.1 [M-H]⁻ |
Applications
Liquid Crystals
Table 4: Representative Mesomorphic Properties of a Benzoic Acid-Based Liquid Crystal Derivative
| Transition | Temperature (°C) |
| Crystal to Smectic | 110 |
| Smectic to Nematic | 150 |
| Nematic to Isotropic (Clearing Point) | 210 |
| Note: This is representative data for a similar class of compounds and not specific to 4-(4-tert-Butylphenyl)benzoic acid itself. |
Drug Development
While 4-(4-tert-Butylphenyl)benzoic acid itself is not a known drug, the benzoic acid scaffold is a common motif in many pharmacologically active molecules.[3] Derivatives of benzoic acid have been investigated for a wide range of therapeutic applications. The tert-butylphenyl group can be utilized to enhance lipophilicity and modulate interactions with biological targets.
Table 5: Biological Activity of Representative Benzoic Acid Derivatives
| Compound Class | Target/Activity | IC₅₀/EC₅₀ | Reference |
| Substituted Benzoic Acids | VLA-4 Antagonists | 0.51 nM | [4] |
| Benzoic Acid Derivatives | Acetylcholinesterase Inhibitors | 13.62 nM | [5] |
| Phenylaminocarbonyl)benzoyl)benzoic acids | Steroid 5α-reductase Inhibitors | 0.82 µM | [6] |
Experimental Protocol: In Vitro Enzyme Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of a compound like 4-(4-tert-Butylphenyl)benzoic acid or its derivatives against a specific enzyme.
Materials:
-
Test compound (e.g., 4-(4-tert-Butylphenyl)benzoic acid derivative)
-
Target enzyme
-
Substrate for the enzyme
-
Assay buffer
-
Positive control inhibitor
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired concentrations.
-
Reaction Mixture: In the wells of a 96-well plate, add the assay buffer, the enzyme solution, and the test compound at various concentrations. Include wells for a negative control (no inhibitor) and a positive control.
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate for a specific period at the optimal temperature.
-
Detection: Measure the product formation or substrate depletion using a microplate reader (e.g., by absorbance, fluorescence, or luminescence).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Conclusion
4-(4-tert-Butylphenyl)benzoic acid is a versatile compound with established applications in materials science and potential for exploration in drug discovery. Its synthesis via the robust Suzuki-Miyaura coupling makes it readily accessible for further investigation. This technical guide has provided a foundational understanding of its chemical nature, methods for its preparation and characterization, and insights into its current and potential applications. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to utilize this compound in their scientific endeavors.
